
3-Chloropivaloyl chloride
Overview
Description
3-Chloropivaloyl chloride, also known as 3-chloro-2,2-dimethylpropionyl chloride, is an organic compound with the molecular formula C5H8Cl2O. It is a colorless liquid at room temperature and is characterized by its chlorine and acyl chloride functional groups. This compound is widely used in organic synthesis, particularly as an acylation reagent and in the cyclization of isoxazolones .
Preparation Methods
The synthesis of 3-Chloropivaloyl chloride typically involves the chlorination of pivaloyl chloride. One common method starts with pivalic acid, which is converted to pivaloyl chloride using phosphorus trichloride. The pivaloyl chloride is then subjected to gas-phase photocatalysis chlorination, followed by vacuum rectification to yield this compound . Another method involves the use of isobutyl alcohol or tert-butyl alcohol and formic acid to synthesize pivaloyl chloride, which is then chlorinated to form this compound .
Chemical Reactions Analysis
3-Chloropivaloyl chloride is a reactive intermediate that undergoes various chemical reactions:
Scientific Research Applications
Scientific Research Applications
The compound is utilized in several scientific research applications:
- Organic Synthesis : 3-Chloropivaloyl chloride acts as an acylation reagent and isoxazolone cyclization reagent. It plays a crucial role in synthesizing various pharmaceutical compounds and pesticides .
- Pharmaceutical Intermediate : It serves as an intermediate in developing antiviral and anti-inflammatory agents. Its antibiotic properties make it valuable in pharmaceutical research .
- Agrochemical Production : The compound is essential for synthesizing herbicides such as isoxagrass pine and oxatrione. Its role in pesticide formulation highlights its importance in agricultural chemistry .
- Rubber Additives and Photosensitive Materials : this compound is also employed in producing rubber additives and photographic materials, showcasing its versatility in industrial applications .
Case Study 1: Pharmaceutical Development
In a study focusing on the synthesis of antiviral compounds, researchers utilized this compound to create intermediates that led to the development of effective antiviral agents. The synthesis process involved acylation reactions that demonstrated the compound's efficiency as a reagent.
Case Study 2: Agrochemical Research
A research project aimed at developing new herbicides incorporated this compound as a key intermediate. The study highlighted its effectiveness in creating compounds with enhanced herbicidal activity compared to existing products.
Market Dynamics
The global market for this compound is influenced by several factors:
- Growing Demand : The demand for acid chlorides, including this compound, is projected to grow significantly due to the increasing need for pharmaceuticals and agrochemicals. The market is expected to expand at a compound annual growth rate (CAGR) of over 8% from 2020 to 2024 .
- Regional Insights : Asia dominates the market due to high production capacities and demand from pharmaceutical and agricultural sectors. Europe and North America follow but face stricter regulations concerning the use of toxic chemicals like chloropivaloyl chloride .
Data Table: Applications of this compound
Application Area | Specific Uses | Key Benefits |
---|---|---|
Organic Synthesis | Acylation reactions, synthesis of pharmaceuticals | Versatile reagent |
Pharmaceuticals | Intermediate for antiviral agents | Enhances drug efficacy |
Agrochemicals | Production of herbicides | Improved agricultural productivity |
Rubber Industry | Additives for rubber products | Enhances material properties |
Photographic Materials | Used in photosensitive materials | Essential for photographic processes |
Mechanism of Action
The mechanism of action of 3-Chloropivaloyl chloride primarily involves its reactivity as an acyl chloride. The presence of the electron-withdrawing chlorine atom on the β-position creates a partially positive charge on the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various acylation reactions, where the compound transfers its acyl group to nucleophiles, forming amides, esters, and other derivatives.
Comparison with Similar Compounds
3-Chloropivaloyl chloride can be compared with other acyl chlorides such as:
3-Chloropropionyl chloride: Similar in structure but with a different carbon chain length and reactivity profile.
2-Chloropropionyl chloride: Another acyl chloride with a different substitution pattern on the carbon chain.
Chloroacetyl chloride: A simpler acyl chloride with a single chlorine atom and a shorter carbon chain.
This compound is unique due to its specific structure, which includes two methyl groups on the carbon adjacent to the carbonyl group, enhancing its steric hindrance and influencing its reactivity in organic synthesis.
Biological Activity
3-Chloropivaloyl chloride, also known as 3-chloro-2,2-dimethylpropionyl chloride, is a bifunctional reagent with significant applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
This compound is a colorless to light yellow-brown liquid that is highly reactive due to its acyl chloride functional group. It primarily acts through acylation and nucleophilic substitution , allowing it to modify biomolecules such as proteins and nucleic acids.
- Acylation : The compound can acylate nucleophiles such as amines and alcohols, leading to the formation of stable amide and ester bonds. This reaction is crucial for synthesizing various bioactive compounds, including pharmaceuticals and agrochemicals.
- Nucleophilic Substitution : this compound can undergo nucleophilic substitution reactions, which facilitate the introduction of diverse functional groups into organic molecules.
Antimicrobial Properties
Research indicates that this compound plays a role in synthesizing compounds with antimicrobial properties . Its ability to modify amino groups in proteins can influence protein function and cellular metabolism, potentially leading to enhanced antimicrobial activity .
Cytotoxicity and Cellular Effects
The compound exhibits cytotoxic effects under certain conditions, particularly when exposed to moisture or high temperatures. Long-term exposure may lead to cumulative effects on cellular functions, including potential alterations in cell signaling pathways and gene expression.
Applications in Research
This compound is widely used in various scientific applications:
- Organic Synthesis : It serves as a vital reagent in the synthesis of pharmaceuticals, including antiviral and anti-inflammatory agents .
- Pesticide Development : The compound is utilized as an intermediate in producing herbicides and insecticides .
- Ligand Synthesis : It is a precursor for synthesizing NeoPHOX ligands, which are important in asymmetric catalysis due to their steric properties that enhance enantioselectivity .
Case Study 1: Synthesis of NeoPHOX Ligands
In a study focusing on the synthesis of NeoPHOX ligands from this compound, researchers demonstrated high yields of phosphinooxazolines through acylation followed by cyclization reactions. The efficiency of these reactions highlights the compound's utility as a starting material in complex organic syntheses .
Case Study 2: Antimicrobial Activity Evaluation
A recent evaluation of various derivatives synthesized from this compound revealed promising antimicrobial activities against several pathogens. The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly enhanced bioactivity compared to parent compounds .
Summary of Findings
Property/Activity | Description |
---|---|
Chemical Structure | Acyl chloride, reactive with nucleophiles |
Primary Mode of Action | Acylation and nucleophilic substitution |
Biological Activities | Antimicrobial properties; potential cytotoxicity |
Applications | Organic synthesis, pesticide development, ligand synthesis |
Case Studies | Successful synthesis of NeoPHOX ligands; antimicrobial evaluations |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-chloropivaloyl chloride via chlorination of pivaloyl chloride?
The chlorination of pivaloyl chloride to this compound is typically performed in a packed distillation column under total reflux to ensure efficient heat distribution and reactant contact. Key parameters include:
- Temperature control : Maintaining 85–86°C at 60 mmHg minimizes side reactions like over-chlorination .
- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance selectivity, though specific catalytic systems require validation via gas chromatography (GC) or nuclear magnetic resonance (NMR) monitoring .
- Reagent purity : Use anhydrous pivaloyl chloride to avoid hydrolysis, which generates HCl and compromises yield .
Q. What purification methods are effective for isolating high-purity this compound?
- Vacuum distillation : Effective due to its boiling point (85–86°C at 60 mmHg) and density (1.199 g/mL at 25°C). Ensure moisture-free conditions to prevent hydrolysis .
- Solvent extraction : Use non-polar solvents (e.g., hexane) to separate unreacted starting materials. Validate purity via GC-MS or ¹H/¹³C NMR , focusing on the absence of peaks corresponding to pivaloyl chloride (~δ 1.2 ppm for methyl groups) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- FT-IR : Confirm the C=O stretch (~1800 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .
- NMR spectroscopy : Key signals include δ 1.3–1.5 ppm (neopentyl methyl groups) and δ 3.4 ppm (CH₂Cl) .
- Elemental analysis : Validate molecular formula (C₅H₈Cl₂O) and chlorine content (~45.7%) to detect impurities .
Advanced Research Questions
Q. How does this compound function as a precursor in asymmetric catalysis (e.g., NeoPHOX ligands)?
In iridium-catalyzed asymmetric hydrogenation , this compound reacts with diarylphosphide anions (e.g., KPPh₂) to form phosphinooxazoline ligands. Critical steps include:
- Nucleophilic substitution : The terminal Cl undergoes displacement by phosphides in refluxing THF, confirmed via ³¹P NMR to track conversion .
- Steric effects : The neopentyl group’s bulkiness enhances enantioselectivity by restricting ligand conformations .
- Kinetic studies : Monitor substitution rates under varying temperatures (40–80°C) to optimize ligand synthesis .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Discrepancies in nucleophilic substitution rates (e.g., slow vs. rapid reactions with amines) often arise from:
- Steric hindrance : The neopentyl group slows reactions with bulky nucleophiles, requiring elevated temperatures (>80°C) or polar aprotic solvents (e.g., DMF) .
- Moisture sensitivity : Trace water hydrolyzes the acyl chloride, generating 3-chloropivalic acid and confounding kinetic data. Use rigorous drying protocols (e.g., molecular sieves) .
Q. What safety protocols are critical for handling this compound in air-sensitive reactions?
- Personal protective equipment (PPE) : Wear acid-resistant gloves, face shields, and fume hoods due to its skin corrosion/irritation (Category 1B) and acute inhalation toxicity .
- Storage : Keep in sealed, corrosion-resistant containers (e.g., glass or PTFE-lined) under inert gas (N₂/Ar) to prevent hydrolysis .
- Spill management : Neutralize with sodium bicarbonate and adsorb using silica gel. Avoid aqueous cleanup to prevent exothermic reactions .
Q. Methodological Challenges
Q. How can mechanistic studies clarify the role of this compound in radical polymerization initiators?
- Electron paramagnetic resonance (EPR) : Detect radical intermediates during vinyl chloride-propylene copolymerization. Compare initiation rates with other acyl chlorides (e.g., benzoyl chloride) .
- Chain-length analysis : Use gel permeation chromatography (GPC) to assess molecular weight distributions under varying initiator concentrations .
Q. What strategies address spectral data inconsistencies (e.g., unexpected NMR shifts) in this compound derivatives?
- Dynamic NMR : Identify rotamers or conformational exchange in oxazoline derivatives, which may obscure integration .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace signal splitting caused by neighboring Cl atoms .
- Computational modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments .
Properties
IUPAC Name |
3-chloro-2,2-dimethylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-5(2,3-6)4(7)8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZNDDUMJVSIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
Record name | CHLOROPIVALOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027567 | |
Record name | 3-Chloropivaloyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloropivaloyl chloride appears as a colorless liquid. Very toxic by ingestion, inhalation and skin absorption. Corrosive. Contact may severely irritate skin, eyes, and mucous membranes. Used to make other chemicals., Colorless liquid; [CAMEO] | |
Record name | CHLOROPIVALOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloropivaloyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1609 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
about 70 °F | |
Record name | Chloropivaloyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1609 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4300-97-4 | |
Record name | CHLOROPIVALOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Chloro-2,2-dimethylpropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4300-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloropivaloyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004300974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloropivaloyl chloride | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Propanoyl chloride, 3-chloro-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Chloropivaloyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2,2-dimethylpropaneyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-2,2-DIMETHYLPROPANOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UH44S0ZZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.